molecular formula C11H15NO2 B2736392 (3S,4S)-1-benzylpyrrolidine-3,4-diol CAS No. 260389-82-0; 90365-74-5

(3S,4S)-1-benzylpyrrolidine-3,4-diol

Cat. No.: B2736392
CAS No.: 260389-82-0; 90365-74-5
M. Wt: 193.246
InChI Key: QJRIUWQPJVPYSO-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-Benzylpyrrolidine-3,4-diol is a chiral pyrrolidine derivative with two hydroxyl groups in a trans configuration on the 3rd and 4th carbon atoms of the pyrrolidine ring. Its molecular formula is C₁₁H₁₅NO₂ (average mass: 193.246 g/mol), and it is synthesized via condensation of L-tartaric acid with benzylamine followed by reduction using NaBH₄–BF₃·Et₂O . The compound adopts a twisted envelope conformation in its crystal structure, stabilized by intermolecular O–H⋯N and O–H⋯O hydrogen bonds and weak C–H⋯π interactions . It serves as a key precursor for chiral ligands like DEGphos, which are critical in asymmetric hydrogenation reactions , and is also used in pharmaceutical syntheses, such as the covalent EGFR inhibitor PF-06747775 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-1-benzylpyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRIUWQPJVPYSO-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90365-74-5
Record name (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Applications Overview

The compound is utilized across several domains:

  • Pharmaceutical Development
    • Serves as a key intermediate in synthesizing drugs targeting neurological disorders.
    • Its chiral nature is crucial for creating compounds with specific stereochemistry, which enhances drug efficacy.
  • Chiral Synthesis
    • Acts as an essential building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
  • Biochemical Research
    • Employed to study small molecule interactions with biological systems, aiding in identifying new therapeutic targets.
  • Material Science
    • Incorporated into polymers and materials to enhance properties for applications in coatings and drug delivery systems.
  • Analytical Chemistry
    • Used as a standard in various analytical methods, ensuring accurate quantification of related compounds in complex mixtures.

Pharmaceutical Applications

In the synthesis of neurological disorder treatments, (3S,4S)-1-benzylpyrrolidine-3,4-diol has been identified as a precursor for compounds that inhibit glycosidases. Such inhibitors are vital in treating conditions like Gaucher's disease. The compound's stereochemistry significantly influences its binding affinity to enzyme targets, making it a focal point in drug design .

Chiral Synthesis

The compound's role in asymmetric synthesis is exemplified in the production of novel chiral crown ethers and other complex molecules. Researchers have utilized this compound to achieve high enantiomeric purity through various synthetic routes, including Burgess-type transformations that facilitate large-scale production while maintaining safety and stability .

Material Science Innovations

Recent studies have explored the incorporation of this compound into polymer matrices for drug delivery applications. The compound enhances the mechanical properties of these materials while providing controlled release profiles for therapeutic agents .

Comparative Analysis Table

Application AreaSpecific UsesKey Benefits
PharmaceuticalIntermediate for neurological drugsEnhances drug efficacy through stereochemistry
Chiral SynthesisBuilding block for crown ethersFacilitates production of enantiomerically pure compounds
Biochemical ResearchSmall molecule interaction studiesAids discovery of new therapeutic targets
Material SciencePolymer enhancement for drug deliveryImproves mechanical properties and release profiles
Analytical ChemistryStandard for analytical methodsEnsures accuracy in quantification

Comparison with Similar Compounds

Key Differences :

  • Enantiomeric Pair (3S,4S vs. 3R,4R) : While both enantiomers share trans-hydroxyl groups, their stereochemistry dictates opposite chiral environments. For example, the (3R,4R) enantiomer produces ligands with inverted stereoselectivity in asymmetric catalysis .
  • Cis vs. Trans Hydroxyl Groups : The trans configuration in (3S,4S) enables stronger hydrogen-bonding networks in crystal lattices, enhancing stability compared to cis isomers like (3R,4S) .
2.2. Analogous Pyrrolidine Derivatives

Structural analogs with modified substituents or hydroxyl positions exhibit distinct biochemical and catalytic properties:

Compound Name Structural Features Key Applications Comparison to (3S,4S)-Isomer
(2S,3S,4S)-2-Benzylpyrrolidine-3,4-diol Benzyl group at C2; trans hydroxyls at C3/C4 Glycosidase inhibition (mimics rhamnose) The C2 benzyl group enhances mimicry of sugar moieties, improving enzyme inhibition .
DEGphos Ligand (3R,4R)-N-benzyl-3,4-bis(diphenylphosphino)pyrrolidine Rh-catalyzed asymmetric hydrogenation Derived from (3S,4S)-isomer via phosphine substitution; enantiomer determines reaction stereoselectivity .
This compound diacetate Acetylated hydroxyl groups Intermediate in drug synthesis Acetylation reduces polarity, enhancing solubility in organic phases .

Key Insights :

  • Substituent Position: The placement of the benzyl group (e.g., C1 vs. C2) alters steric and electronic interactions. For instance, C2-substituted analogs better mimic natural sugars like rhamnose, enhancing glycosidase inhibition .
  • Functional Group Modifications : Derivatives like the diacetate or phosphine-substituted DEGphos expand utility in drug synthesis and catalysis .
2.3. Physicochemical and Crystallographic Comparisons
  • Crystal Packing : The (3S,4S)-isomer’s twisted envelope conformation and trans-hydroxyl groups facilitate intermolecular hydrogen bonds (O–H⋯N, O–H⋯O) and C–H⋯π interactions, absent in cis isomers .
  • Thermal Stability: Hydrogen-bonding networks in the (3S,4S)-isomer contribute to higher melting points compared to non-hydroxylated pyrrolidines.
  • Solubility : The free hydroxyl groups render the compound polar, but derivatives like diacetates improve lipophilicity for pharmaceutical formulations .

Q & A

Basic: What are the standard synthetic routes for (3S,4S)-1-benzylpyrrolidine-3,4-diol, and how is stereochemical integrity maintained?

The compound is synthesized via a stereoselective route starting from L-tartaric acid. Key steps include:

  • Condensation : L-tartaric acid reacts with benzylamine to form a Schiff base intermediate.
  • Reduction : The intermediate is reduced using NaBH₄–BF₃·Et₂O to yield the diastereomerically pure product .
  • Crystallization : Single-crystal X-ray diffraction confirms stereochemistry (R factor = 0.032) .
    Methodological Insight : BF₃·Et₂O enhances reducing power and stabilizes intermediates, ensuring retention of the (3S,4S) configuration.

Basic: What analytical techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolves absolute configuration (mean σ(C–C) = 0.003 Å) .
  • NMR Spectroscopy : Distinct peaks at δ 4.59 (J=14.8 Hz) and δ 4.53 (J=14.8 Hz) confirm benzyl and diol protons .
  • Optical Rotation : Used to verify enantiopurity (reported [α]D values in polar solvents) .

Advanced: How can researchers address low yields during benzyl group removal via hydrogenolysis?

Hydrogenolysis of the benzyl group (to generate pyrrolidine-3,4-diol) requires:

  • Catalyst Optimization : 10% Pd/C under H₂ gas (1–3 atm) in anhydrous MeOH .
  • Troubleshooting : Catalyst poisoning by trace amines or moisture can reduce efficiency. Pre-drying solvents and using fresh Pd/C improves yields.
  • Monitoring : TLC or LC-MS to track deprotection progress .

Advanced: How do steric and electronic properties of the diol moiety influence its role in drug development?

In pharmaceutical applications (e.g., EGFR inhibitors):

  • Hydrogen Bonding : The vicinal diol interacts with kinase active sites, enhancing binding affinity.
  • Synthon Utility : Serves as a chiral building block for complex heterocycles (e.g., tetrahydro-1-oxa-2λ⁶-thia-3,5-diaza-pentalene derivatives) .
    Experimental Design : Co-crystallization studies with target proteins validate binding modes.

Advanced: How can conflicting data on physical properties (e.g., melting point) be resolved?

Discrepancies in reported values (e.g., melting point: 94–100°C vs. other sources) require:

  • Reproducibility Checks : Strict adherence to drying protocols (hygroscopic nature affects mp).
  • Differential Scanning Calorimetry (DSC) : Provides accurate thermal profiles.
  • Cross-Referencing : Compare data from peer-reviewed crystallography studies (e.g., Acta Cryst. data ).

Basic: What are the storage and handling recommendations for this compound?

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Stability : Stable in anhydrous solvents (e.g., DMF, DMSO) but degrades in acidic/aqueous conditions .

Advanced: What strategies ensure enantiomeric purity during large-scale synthesis?

  • Chiral Resolution : Use of chiral auxiliaries (e.g., L-tartaric acid derivatives) in early steps .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and detects racemization.
  • Quality Control : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to verify ≥99% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.